molecular formula C7H5F3N2O3 B11804626 2-(Trifluoromethoxy)pyrazine-6-aceticacid

2-(Trifluoromethoxy)pyrazine-6-aceticacid

Cat. No.: B11804626
M. Wt: 222.12 g/mol
InChI Key: HIUGMOWHOKMQSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Trifluoromethoxy)pyrazine-6-aceticacid involves several steps, typically starting with the preparation of 2-chloro-5-trifluoromethoxypyrazine. This intermediate can be synthesized through chlorination and fluorination reactions . The subsequent steps often involve coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These methods are efficient and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

2-(Trifluoromethoxy)pyrazine-6-aceticacid undergoes various chemical reactions, including:

Common reagents used in these reactions include antimony trifluoride for fluorination and various catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-aceticacid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

2-[6-(trifluoromethoxy)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-11-2-4(12-5)1-6(13)14/h2-3H,1H2,(H,13,14)

InChI Key

HIUGMOWHOKMQSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)(F)F)CC(=O)O

Origin of Product

United States

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